

# Technical Guide: Bisindolylmaleimide X Biological Activity

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: *Bisindolylmaleimide X*

CAS No.: 1241725-89-2

Cat. No.: B3342115

[Get Quote](#)

## Executive Technical Summary

Bisindolylmaleimide X (often chemically synonymous with Ro 31-8220 in various reagent catalogs) is a potent, cell-permeable, and broad-spectrum inhibitor of Protein Kinase C (PKC) isoforms. Structurally derived from staurosporine, it improves upon the parent compound's selectivity profile but remains a multi-target agent at higher concentrations.

While primarily utilized to dissect PKC-dependent pathways (specifically PKC

,

,

, and

), Bisindolylmaleimide X exhibits significant off-target activity against GSK-3

, RSK, and MSK1. This "poly-pharmacology" makes it a powerful but complex tool; successful application requires rigorous concentration controls to distinguish between PKC-driven and PKC-independent effects.

**Key Utility:**

- Primary: Pan-PKC inhibition (IC 10–30 nM).
- Secondary: Inhibition of GSK-3 and RSK (IC 10–50 nM).
- Applications: T-cell receptor signaling, voltage-gated channel modulation, and neural plasticity (LTP/LTD) studies.

## Chemical Identity & Nomenclature

Note: The nomenclature for Bisindolylmaleimides varies by vendor. This guide focuses on the compound most commonly designated as "Bisindolylmaleimide X" (Ro 31-8220).

Property	Specification
Chemical Name	3-[1-[3-(Amidinothio)propyl]-1H-indol-3-yl]-3-(1-methyl-1H-indol-3-yl)maleimide
Common Synonyms	Ro 31-8220; Bisindolylmaleimide IX (in some classifications)
CAS Number	138489-18-6 (Mesylate salt)
Molecular Weight	~553.6 Da (Mesylate)
Solubility	Soluble in DMSO (up to 25 mM); Poorly soluble in water
Appearance	Orange to Red solid (Light Sensitive)

## Biological Activity & Selectivity Profile[1][2][3][4][5][6][7][8]

## Mechanism of Action

Bisindolylmaleimide X functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the kinase catalytic domain, preventing the phosphotransfer reaction required for substrate activation. Unlike lipid-competitive inhibitors (e.g., Calphostin C), its activity is independent of DAG or Calcium levels, making it effective against both conventional (cPKC) and novel (nPKC) isoforms.

## Kinase Selectivity Data

The following table summarizes the inhibitory potency (IC

) against key targets. Note the proximity of IC

values between PKC and GSK-3

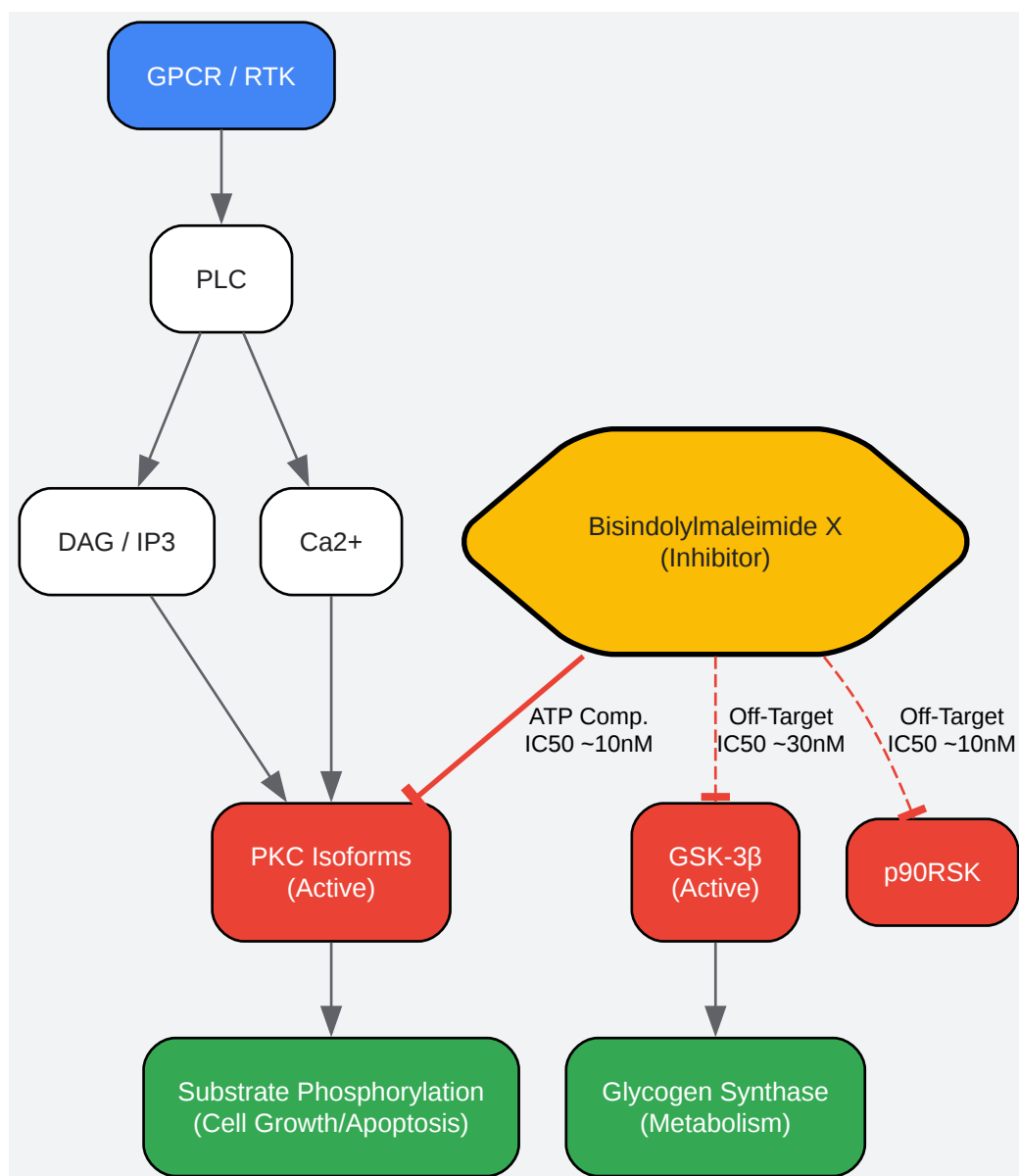
, necessitating careful dosing.

Target Kinase	IC (nM)	Selectivity Note
PKC-	5 – 10	High Potency
PKC- I / II	10 – 20	High Potency
PKC-	10 – 15	High Potency
PKC-	20 – 30	Moderate Potency
GSK-3	10 – 30	Critical Off-Target
p90RSK	3 – 15	High Potency (Often overlooked)
PKA	> 1,000	Good Selectivity (vs. PKC)
EGFR	> 10,000	Excellent Selectivity

## Signaling Pathway Interference

The diagram below illustrates the dual-inhibition logic where Bisindolylmaleimide X blocks both the PKC pathway and the GSK-3

axis, which can confound results if not controlled.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action. BIM X inhibits PKC but also demonstrates significant cross-reactivity with GSK-3 $\beta$  and RSK pathways.

## Experimental Protocols

### Reconstitution & Storage (Critical)

Bisindolylmaleimides are susceptible to hydrolysis and photodegradation.

- Solvent: Use high-grade, anhydrous DMSO.<sup>[1]</sup> Avoid ethanol if possible, as solubility is significantly lower.
- Concentration: Prepare a 10 mM stock (e.g., 5.54 mg in 1 mL DMSO).
- Aliquoting: Divide into single-use aliquots (e.g., 20–50  $\mu$ L) to prevent freeze-thaw cycles.
- Storage: Store at -20°C or -80°C in the dark (wrap tubes in foil).

### In Vitro Cell Treatment Workflow

This protocol ensures maximal inhibition while minimizing cytotoxicity.

#### Step 1: Cell Preparation

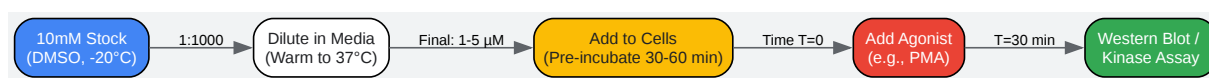
- Culture cells to 70–80% confluence.
- Serum-starve cells for 4–12 hours prior to treatment if studying growth factor signaling (to reduce basal kinase activity).

#### Step 2: Inhibitor Treatment

- Pre-incubation: Add Bisindolylmaleimide X 30–60 minutes before adding the agonist (e.g., PMA, Growth Factors).
- Dosing:
  - Specific PKC Inhibition: 0.5 – 1.0  $\mu$ M.
  - Broad Kinase Blockade: 5.0 – 10.0  $\mu$ M (Note: Specificity is lost here).
- Vehicle Control: Treat control wells with an equivalent volume of DMSO (final concentration < 0.1%).

### Step 3: Stimulation & Lysis

- Add agonist (e.g., PMA at 100 nM) for the required duration (typically 5–30 mins).
- Lyse cells immediately in ice-cold RIPA buffer containing phosphatase inhibitors.



[Click to download full resolution via product page](#)

Figure 2: Standard treatment workflow for cell-based assays.

## Senior Scientist Insights: Troubleshooting & Controls

### The "GSK-3 Trap"

Many researchers assume BIM X is PKC-exclusive. It is not. If you observe an effect using BIM X, you must validate that the effect is not due to GSK-3

inhibition.

- Validation Control: Run a parallel experiment with LiCl (Lithium Chloride, a GSK-3 inhibitor) or a more specific GSK-3 inhibitor (e.g., CHIR99021). If the phenotype replicates with CHIR99021 but not with a specific PKC inhibitor (like Gö 6976), your effect is likely GSK-3 mediated, not PKC mediated.

### Light Sensitivity

The indole rings in Bisindolylmaleimide structures are prone to photo-oxidation.

- Symptom: Stock solution turns from orange/red to brown/black.
- Solution: Always handle in low light and use amber tubes. Discard discolored stocks immediately.

### Cytotoxicity

Prolonged exposure (>24 hours) at concentrations >5  $\mu$ M often induces apoptosis independent of specific signaling blockade.

- Recommendation: Perform a viability assay (MTT/CellTiter-Glo) if treatment exceeds 12 hours.

## References

- Toullec, D., et al. (1991). "The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C." *Journal of Biological Chemistry*.<sup>[2]</sup>
- Hers, I., et al. (1999). "The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity."<sup>[3]</sup> *FEBS Letters*.
- Davies, S.P., et al. (2000). "Specificity and mechanism of action of some commonly used protein kinase inhibitors."<sup>[4]</sup> *Biochemical Journal*.
- Cayman Chemical. "Bisindolylmaleimide IX (Ro 31-8220) Product Information."
- Tocris Bioscience. "GF 109203X (Bisindolylmaleimide I) Biological Activity."

### *Need Custom Synthesis?*

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).*

## Sources

- 1. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 2. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 3. [cdn.caymanchem.com](https://cdn.caymanchem.com) [[cdn.caymanchem.com](https://cdn.caymanchem.com)]
- 4. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]

- To cite this document: BenchChem. [Technical Guide: Bisindolymaleimide X Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3342115/docs#technical-guide-bisindolymaleimide-x-biological-activity>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)